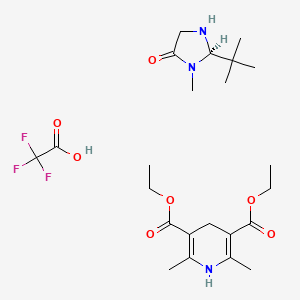
(R)-Mac-H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Mac-H is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry and its applications in medicinal chemistry, organic synthesis, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Mac-H typically involves enantioselective catalytic reactions. One common method is the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral ligand that facilitates the selective formation of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Mac-H may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-Mac-H undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
®-Mac-H has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-Mac-H involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which ®-Mac-H is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ®-Mac-H include other chiral molecules with analogous structures and functions. Examples include:
- (S)-Mac-H
- ®-Lactic acid
- ®-Alanine
Uniqueness
®-Mac-H is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantioselectivity makes it particularly valuable in applications requiring high precision and specificity.
Propriétés
Formule moléculaire |
C23H36F3N3O7 |
|---|---|
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
(2R)-2-tert-butyl-3-methylimidazolidin-4-one;diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H19NO4.C8H16N2O.C2HF3O2/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3;1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h14H,5-7H2,1-4H3;7,9H,5H2,1-4H3;(H,6,7)/t;7-;/m.1./s1 |
Clé InChI |
VPEIUDRYFWHOML-QABCSGHHSA-N |
SMILES isomérique |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)[C@@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


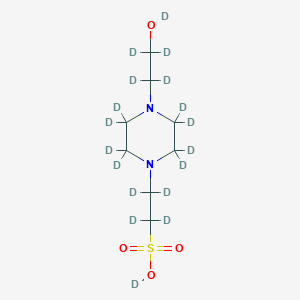

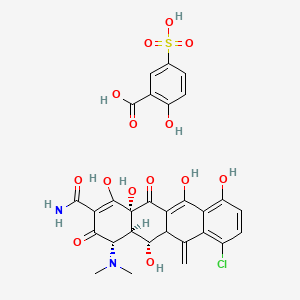
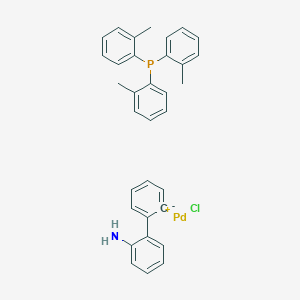


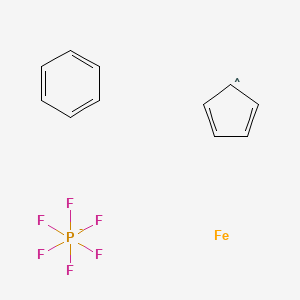


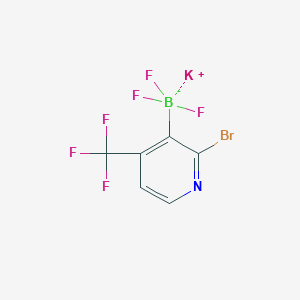
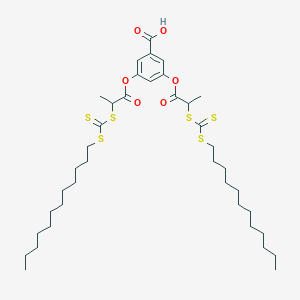
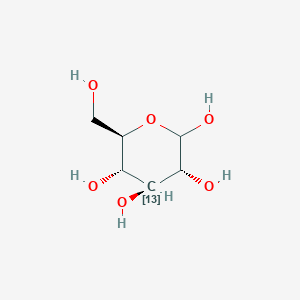

![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
